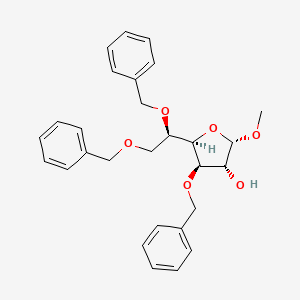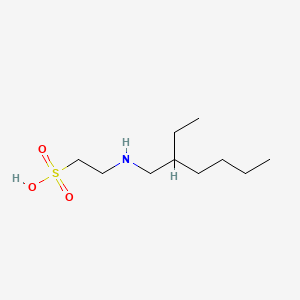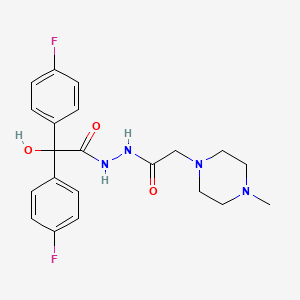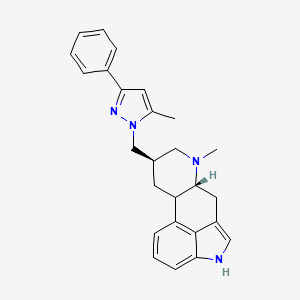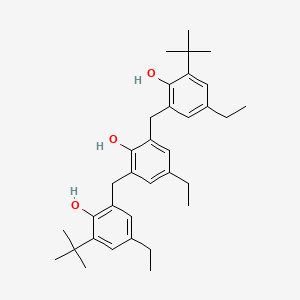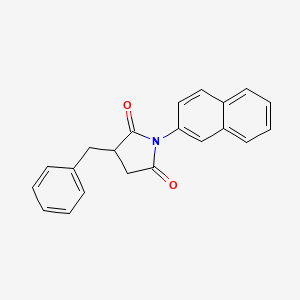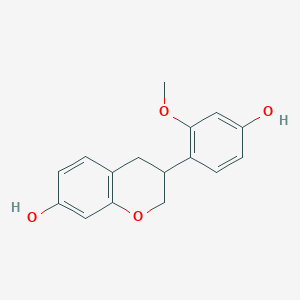
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- is a heterocyclic compound that belongs to the class of pyridoisoindolesPyridoisoindoles are known for their diverse biological activities, including cytostatic, antiviral, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C has been described as a method for the synthesis of pyridoisoindole esters .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridoisoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridoisoindole derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting cytostatic and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- include other pyridoisoindole derivatives and related heterocyclic compounds such as indoles and isoquinolines .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features and biological activities.
Eigenschaften
CAS-Nummer |
141388-85-4 |
|---|---|
Molekularformel |
C21H18N2O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-oxo-3-phenyl-6H-pyrido[2,1-a]isoindole-1-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-22(2)20(24)18-12-17(14-8-4-3-5-9-14)21(25)23-13-15-10-6-7-11-16(15)19(18)23/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
UVBZZOIHBROPPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C2C3=CC=CC=C3CN2C(=O)C(=C1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



